molecular formula C11H13ClO B1352311 3-(4-Chlorophenyl)-2,2-dimethylpropanal

3-(4-Chlorophenyl)-2,2-dimethylpropanal

Cat. No.: B1352311
M. Wt: 196.67 g/mol
InChI Key: KVWGKBMYBNTRQA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-dimethylpropanal is a high-purity chemical compound with the CAS Number 22489-78-7 and a molecular formula of C11H13ClO . It has a molecular weight of 196.67 . This compound is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. While specific biological activity data for this compound is limited in public sources, its structural features make it a valuable intermediate in organic synthesis and medicinal chemistry research. The 4-chlorophenyl and dimethyl-substituted propanal scaffold is related to compounds investigated for various pharmacological activities. For instance, structurally similar esters have been synthesized and evaluated as potential anticancer agents and histone deacetylase inhibitors (HDACIs) . Researchers can utilize this aldehyde as a versatile building block for the synthesis of more complex molecules, such as acids, hydrazides, and amides, through established coupling methods . For safe handling, please refer to the available safety information. This product requires storage at 2-8°C .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylpropanal

InChI

InChI=1S/C11H13ClO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

KVWGKBMYBNTRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

3-(4-Chlorophenyl)-2,2-dimethylpropanal serves as a versatile building block in organic synthesis. It is often utilized in the production of complex molecules due to its unique structural properties. The compound can be synthesized through a series of reactions involving readily available starting materials, making it an economically viable option for industrial applications.

Synthesis Pathways

  • The synthesis typically involves the reaction of 4-chlorobenzaldehyde with propionaldehyde, followed by hydrogenation and dehydration steps to yield various derivatives, including 2-(4-chlorophenyl)-3-methylbutyric acid .
  • A notable method includes the palladium-catalyzed β-C(sp³)–H bond arylation, which enhances the functionalization of tertiary aldehydes like this compound, leading to higher yields of desired products .

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of anti-cancer agents and other therapeutic compounds.

Case Studies

  • Compounds derived from this compound have been evaluated for anti-cancer activity. For instance, certain derivatives demonstrated cytotoxic effects against hematological cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax .
  • Molecular docking studies have indicated that these compounds can effectively bind to specific proteins associated with cancer progression, suggesting their potential as therapeutic candidates .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is also explored for its applications in agrochemicals. As a precursor to various insecticides and herbicides, it contributes to the development of more effective agricultural products.

Importance in Agrochemicals

  • The purity and quality of this compound are critical since impurities can significantly impair the efficacy of agricultural chemicals. Therefore, methods ensuring high-purity synthesis are essential for industrial applications .

Comparison with Similar Compounds

Substituent Variation: 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Structural Differences :
Replacing the 4-chlorophenyl group with a 4-ethylphenyl moiety yields 3-(4-ethylphenyl)-2,2-dimethylpropanal (Florazone; CAS: 67634-15-5). Its molecular formula is C₁₃H₁₈O (MW: 190 g/mol) .

Physicochemical Properties :

Property 3-(4-Chlorophenyl)-2,2-dimethylpropanal 3-(4-Ethylphenyl)-2,2-dimethylpropanal
Molecular Weight 196.67 g/mol 190 g/mol
Physical State Not specified (likely liquid) Liquid
Odor Not reported Floral, aldehydic, fresh, marine
Specific Gravity (20°C) 0.948–0.958
Refractive Index 1.503–1.509

Applications :
The ethyl derivative is widely used as a fragrance ingredient in antiperspirants due to its floral odor . In contrast, the chloro analog’s applications are less documented, though its electrophilic chlorine atom may enhance reactivity in synthesis .

Functional Group Variation: Hydroxy Ester Derivatives

Structural Differences :
This derivative replaces the aldehyde group with a methyl ester and introduces a hydroxyl group at the β-position .

Physicochemical and Reactivity Comparison

Parameter This compound Hydroxy Ester Derivatives
Key Functional Group Aldehyde (-CHO) Ester (-COOCH₃) and Hydroxyl (-OH)
Reactivity High (electrophilic aldehyde) Moderate (ester hydrolysis, hydrogen bonding)
Bioactivity Not reported Antiproliferative (IC₅₀: 0.12 mg/mL)

The chloro compound’s aldehyde group enables nucleophilic additions or oxidations, whereas the hydroxy esters’ biological activity stems from their ability to interact with cellular targets like HDAC or TRAP1 .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-2,2-dimethylpropanal?

Methodological Answer: The synthesis of this compound can be achieved via catalytic intramolecular arylation under continuous flow systems. For example, details the synthesis of structurally similar aldehydes (e.g., 3-(2-bromo-3-methoxyphenoxy)-2,2-dimethylpropanal) using palladium catalysts and optimized reaction conditions (e.g., 80°C, 12-hour reaction time). Key steps include:

Substrate Preparation: Brominated aromatic precursors are prepared via electrophilic substitution.

Catalytic Arylation: Pd(OAc)₂ or Pd(PPh₃)₄ catalyzes cross-coupling reactions in a continuous flow reactor to enhance yield and reproducibility.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the aldehyde product .

Table 1: Representative Reaction Conditions from

PrecursorCatalystTemperatureTime (h)Yield (%)
2-bromo-3-methoxyphenolPd(OAc)₂80°C1272
2-bromo-4-methylphenolPd(PPh₃)₄85°C1068

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: Characterization relies on ¹H NMR , ¹³C NMR , and physicochemical analysis. provides a template for interpreting spectral data for analogous compounds:

  • ¹H NMR: Signals for the aldehyde proton typically appear at δ 9.5–10.0 ppm. For example, in methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate (a related ester), distinct signals at δ 4.23 (CH), 3.68 (OCH₃), and 3.44 ppm (OCH₃) confirm substituent integration .
  • ¹³C NMR: Key signals include δ 176.2 ppm (C=O) and δ 48–56 ppm for methyl and methoxy carbons .

Table 2: Reference NMR Data for Analogous Compounds ()

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O (Aldehyde)-176.2
OCH₃3.44–3.6853.2–56.1
CH (Branch)4.2348.5

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activities of this compound analogs?

Methodological Answer: Discrepancies in biological activity data (e.g., antiproliferative effects) may arise from variations in:

Structural Modifications: Substituent position (e.g., para vs. ortho chlorophenyl groups) alters electronic effects. shows that 4-methoxyphenyl derivatives exhibit distinct activity profiles compared to halogenated analogs .

Assay Conditions: Cell line specificity (e.g., HeLa vs. MCF-7) and incubation time must be standardized.

Dose-Response Validation: IC₅₀ values should be corroborated using orthogonal assays (e.g., MTT and apoptosis markers).

Experimental Design:

  • Comparative SAR Studies: Synthesize derivatives with systematic substitutions (e.g., -Cl, -OCH₃, -CF₃) and test across multiple cell lines.
  • Data Harmonization: Use meta-analysis tools to normalize activity data across studies.

Q. What experimental strategies elucidate the catalytic mechanisms in the synthesis of this compound?

Methodological Answer: Mechanistic studies can employ:

Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

In Situ Spectroscopy: Monitor intermediates via FT-IR or Raman spectroscopy during continuous flow synthesis ().

Computational Modeling: Density Functional Theory (DFT) calculates transition states and activation energies for aryl-palladium intermediates.

Case Study:
’s continuous flow system allows real-time monitoring of Pd-catalyzed aryl coupling, revealing a first-order dependence on palladium concentration .

Q. How can researchers develop HPLC methods for analyzing this compound purity and degradation products?

Methodological Answer: Method Development Steps:

Column Selection: Use a C18 column with 5 µm particle size for optimal resolution.

Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid enhances peak symmetry.

Detection: UV detection at 254 nm (λ_max for chlorophenyl absorption).

Degradation Analysis:

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions.
  • Identify Byproducts: Compare retention times and MS/MS fragmentation patterns with known analogs (e.g., ’s oxidation products).

Table 3: HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18, 250 mm × 4.6 mm
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Frontier Molecular Orbital (FMO) Theory: Calculate HOMO (nucleophile) and LUMO (aldehyde) energies to predict regioselectivity.

Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.

Docking Studies: For biological applications, simulate interactions with enzyme active sites (e.g., aldehyde dehydrogenases).

Validation:
Correlate computational predictions with experimental yields for reactions like Grignard additions or Wittig olefinations.

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